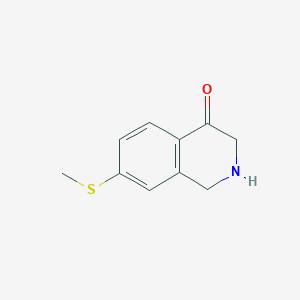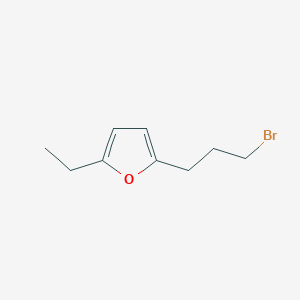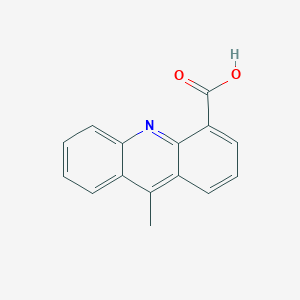
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with fluorophenyl and thiophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The introduction of the fluorophenyl and thiophenyl groups can be achieved through nucleophilic aromatic substitution reactions. Common reagents include fluorobenzene and thiophene derivatives.
N,N-Dimethylation: The dimethylation of the amine group can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.
Substitution: The compound can participate in various substitution reactions, including halogen exchange or nucleophilic substitution at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and defluorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 2-(2-Bromophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 2-(2-Methylphenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
Uniqueness
The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.
属性
| 823796-20-9 | |
分子式 |
C16H14FN3S |
分子量 |
299.4 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)-N,N-dimethyl-5-thiophen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H14FN3S/c1-20(2)16-12(14-8-5-9-21-14)10-18-15(19-16)11-6-3-4-7-13(11)17/h3-10H,1-2H3 |
InChI 键 |
CDHKOIGSITUSFB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=NC=C1C2=CC=CS2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)



